
2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Descripción general
Descripción
2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide, also known as 2CP-PIP-TDO, is a novel synthetic compound that has been studied extensively for its potential applications in scientific research. It is a unique molecule, possessing both a cyclopropyl and piperidin-4-yl group, and is able to interact with a wide range of biological systems.
Aplicaciones Científicas De Investigación
Novel Scaffolds and Surfactants Synthesis
A study by Abdelmajeid, Amine, and Hassan (2017) focused on synthesizing a series of novel scaffolds, including Thiadiazolyl Piperidine and Thiadiazolyl Piperazine, based on thiadiazole derivatives. These compounds were derived from stearic acid and exhibited significant antimicrobial activities against various bacterial and fungal strains. Additionally, nonionic surfactants were synthesized from these compounds, showing promising physico-chemical, surface properties, and biodegradability, indicating their potential use in various industrial applications (Abdelmajeid, Amine, & Hassan, 2017).
Antimicrobial and Anti-inflammatory Activities
In another research, Kumar and Panwar (2015) synthesized a range of bis-heterocyclic derivatives incorporating thiadiazole moieties and evaluated their antimicrobial, anti-inflammatory, and analgesic properties. The study highlighted the compound 5f, with a 3-chlorophenyl substitution, as exhibiting potent antimicrobial activity against a broad spectrum of microbes. Another compound, 5g, with a 4-hydroxy-3-methoxy phenyl substitution, showed significant anti-inflammatory and analgesic activities, suggesting the potential therapeutic applications of these derivatives (Kumar & Panwar, 2015).
Crystal Structure and Molecular Studies
The crystal structure and molecular studies of thiadiazolidine derivatives, such as the one conducted by Thimmegowda et al. (2009), provide valuable insights into the structural characteristics of these compounds. Such studies are essential for understanding the molecular interactions and potential biological activities of these derivatives. The crystallographic analysis of a related compound, "7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one," revealed intermolecular hydrogen bonds and a chair conformation of the 2-piperidin-1-yl-ethyl ring, aiding in the structural characterization and biological study of these molecules (Thimmegowda et al., 2009).
Propiedades
IUPAC Name |
2-cyclopropyl-5-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c14-16(15)12(9-1-2-9)7-8-13(16)10-3-5-11-6-4-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGVHWMZMAHWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(S2(=O)=O)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



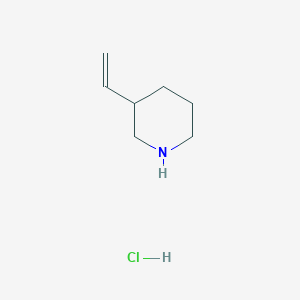
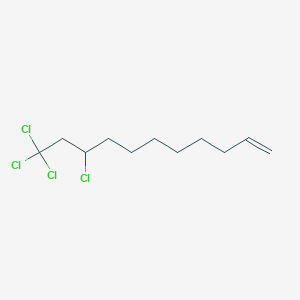

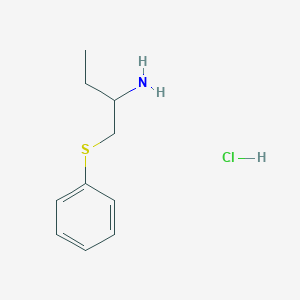
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)
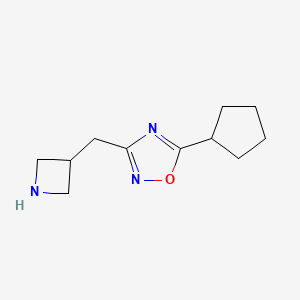
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)
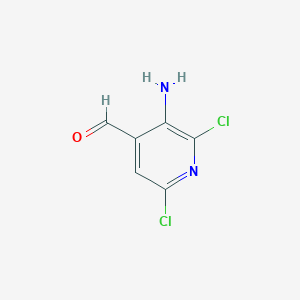
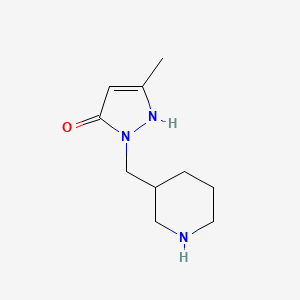
![(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone](/img/structure/B1471299.png)
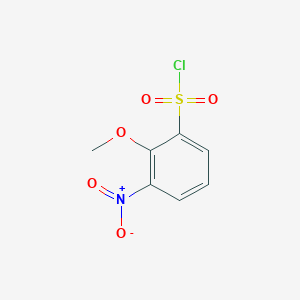

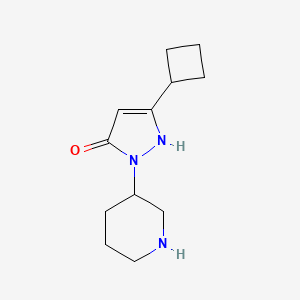
amine](/img/structure/B1471306.png)